2-Fluoro-6-pyridinecarbonyl chloride

Description

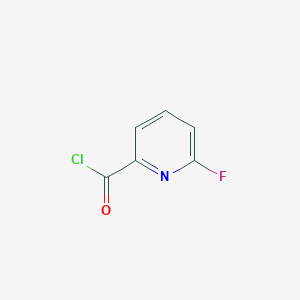

2-Fluoro-6-pyridinecarbonyl chloride (CAS 64197-03-1) is a halogenated pyridine derivative featuring a fluorine substituent at the 2-position and a carbonyl chloride group at the 6-position of the pyridine ring. This compound is a reactive acyl chloride, widely used in organic synthesis for introducing the 2-fluoro-6-pyridoyl moiety into target molecules. Its physical properties include a melting point of 28.91°C, a boiling point of approximately 218.2°C (at 760 mmHg), a density of ~1.4 g/cm³, and a refractive index (n20/D) of 1.52 . The electron-withdrawing fluorine substituent enhances the electrophilicity of the carbonyl group, making it a potent acylating agent in nucleophilic substitution reactions.

Properties

IUPAC Name |

6-fluoropyridine-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClFNO/c7-6(10)4-2-1-3-5(8)9-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVYDMRAXLHLEJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)F)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50374662 | |

| Record name | 2-Fluoro-6-pyridinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64197-03-1 | |

| Record name | 2-Fluoro-6-pyridinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 64197-03-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 2-Fluoro-6-pyridinecarbonyl chloride typically involves the reaction of 6-fluoropicolinic acid with oxalyl chloride in the presence of a catalyst such as N,N-dimethylformamide (DMF) in dichloromethane at room temperature under an argon atmosphere . The reaction proceeds as follows:

Starting Material: 6-fluoropicolinic acid

Reagent: Oxalyl chloride

Catalyst: N,N-dimethylformamide (DMF)

Solvent: Dichloromethane

Conditions: Room temperature, argon atmosphere

The reaction is typically carried out for 24 hours to ensure complete conversion of the starting material to the desired product .

Chemical Reactions Analysis

2-Fluoro-6-pyridinecarbonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, thiols

Catalysts: Palladium-based catalysts for coupling reactions

Solvents: Dichloromethane, tetrahydrofuran (THF)

Major Products

- Substituted pyridine derivatives

- Coupled products with various organic groups

Scientific Research Applications

2-Fluoro-6-pyridinecarbonyl chloride is widely used in scientific research due to its versatility in chemical synthesis. Some of its applications include:

Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

Biology: Employed in the development of biologically active molecules and pharmaceuticals.

Medicine: Utilized in the synthesis of potential drug candidates and medicinal chemistry research.

Industry: Applied in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Fluoro-6-pyridinecarbonyl chloride primarily involves its reactivity as an acyl chloride. The compound can react with nucleophiles to form amides, esters, and other derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

2-Fluoro-6-pyridinecarbonyl Chloride vs. 6-Methylpyridine-2-carbonyl Chloride Hydrochloride

The fluorine atom in this compound exerts a strong electron-withdrawing effect, increasing the reactivity of the carbonyl chloride toward nucleophiles compared to methyl-substituted analogs. In contrast, 6-methylpyridine-2-carbonyl chloride hydrochloride (CAS 60373-34-4, molar mass 192.04 g/mol) contains a methyl group at the 6-position, which is electron-donating. This reduces the electrophilicity of the carbonyl group, necessitating harsher reaction conditions for acylation. Additionally, the hydrochloride salt form of the methyl derivative improves solubility in polar solvents but may limit its utility in anhydrous reactions .

This compound vs. 2-Chloro-6-phenylpyridine-3-carbonitrile

Crystallographic studies reveal a nearly planar molecular structure, with high aromaticity despite substituent interactions . In contrast, this compound’s fluorine atom is smaller than chlorine, reducing steric hindrance and allowing for more facile reactions at the carbonyl center.

Physical and Structural Properties

The density and refractive index of this compound (~1.4 g/cm³, n20/D 1.52) reflect its compact, polarizable structure, whereas the hydrochloride salt of the methyl analog likely exhibits higher density due to ionic interactions .

Biological Activity

2-Fluoro-6-pyridinecarbonyl chloride (CAS Number: 64197-03-1) is a versatile compound with significant implications in medicinal chemistry and biological research. This article explores its biological activity, synthesis, mechanisms of action, and potential applications based on diverse sources.

Chemical Structure:

The compound features a pyridine ring substituted with a fluorine atom at the 2-position and a carbonyl chloride functional group at the 6-position. This unique structure contributes to its reactivity and biological properties.

Synthesis:

The synthesis of this compound typically involves the reaction of 6-fluoropicolinic acid with oxalyl chloride in dichloromethane, often using N,N-dimethylformamide (DMF) as a catalyst. The reaction is conducted under an argon atmosphere at room temperature for approximately 24 hours to ensure complete conversion of reactants into the desired product.

As an acyl chloride, this compound primarily functions through nucleophilic substitution reactions. It can react with various nucleophiles, leading to the formation of amides, esters, or other derivatives. The presence of the fluorine atom enhances its electrophilicity, making it more reactive compared to non-fluorinated analogs .

Anticancer Potential

Recent studies have highlighted the potential of compounds derived from this compound in anticancer applications. For instance, derivatives have been synthesized that exhibit inhibitory activity against key targets such as c-Met and VEGFR-2, which are implicated in tumor growth and angiogenesis. One notable compound demonstrated IC50 values of 0.11 μM for c-Met and 0.19 μM for VEGFR-2, indicating strong potential for further development as anticancer agents .

Enzyme Inhibition

Another area of interest is the use of this compound in developing inhibitors for various enzymes involved in cancer progression. The ability to modify the compound's structure allows for the creation of specific inhibitors that can target pathways critical for tumor survival and proliferation .

Case Studies

Case Study 1: Dual Inhibitors Development

A series of studies focused on developing dual inhibitors targeting both c-Met and VEGFR-2 using derivatives of this compound. These studies demonstrated significant inhibition of cell proliferation in vitro, suggesting that these compounds could serve as effective therapeutic agents in cancer treatment .

Case Study 2: Synthesis and Evaluation

In another study, researchers synthesized several derivatives from this compound and evaluated their biological activity against different cancer cell lines. The results indicated that certain derivatives not only inhibited cell growth but also induced apoptosis, showcasing their potential as novel anticancer therapies .

Applications

The biological activity of this compound extends beyond anticancer research:

- Medicinal Chemistry: It serves as a building block for synthesizing more complex fluorinated compounds used in drug development.

- Agrochemicals: The compound is also explored for applications in agrochemical formulations due to its reactivity and ability to form various derivatives .

Comparative Analysis

| Compound | Target Activity | IC50 Values | Notes |

|---|---|---|---|

| This compound | c-Met/VEGFR-2 Inhibition | c-Met: 0.11 μM; VEGFR-2: 0.19 μM | Strong anticancer potential |

| Related Pyridine Derivatives | Various enzyme inhibitions | Varies by substitution | Potential for broader applications |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.